5-Thio-D-glucose 6-phosphate diammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

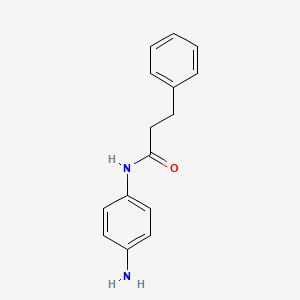

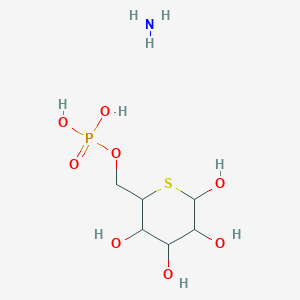

5-Thio-D-glucose 6-phosphate diammonium salt is a chemical compound with the molecular formula C6H13O8PS · (NH3)2 . It is primarily used in the exploration and advancement of glucose metabolism . This substance plays a crucial role in the investigation of diverse ailments, including diabetes, metabolic irregularities, and cystic fibrosis .

Molecular Structure Analysis

The molecular structure of 5-Thio-D-glucose 6-phosphate diammonium salt is represented by the SMILES stringN.OC1SC (COP (O) (O)=O)C (O)C (O)C1O . The InChI key for this compound is YRYZTTZIXXEIJN-UHFFFAOYSA-N . Chemical Reactions Analysis

5-Thio-glucose 6-phosphate is known to be a competitive inhibitor of myo-inositol 1-phosphate synthetase .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted boiling point of 547.6° C at 760 mmHg and a predicted density of 1.7 g/cm3 . The refractive index is predicted to be n20D 1.59 .Scientific Research Applications

Biochemical Research

5-Thio-D-glucose 6-phosphate diammonium salt is used in biochemical research . It serves as a crucial building block in the synthesis of innovative drug candidates .

Pharmaceutical Research

In the realm of pharmaceutical research, this compound is used for the development of targeted therapies that address a range of health conditions, from metabolic disorders to neurological diseases .

Competitive Inhibitor

5-Thio-glucose 6-phosphate is a competitive inhibitor of myo-inositol 1-phophate synthetase . This makes it useful in studying the role and function of this enzyme in biological processes.

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Assay Component

D-Glucose 6-phosphate disodium salt hydrate, a related compound, has been used as a component in the reaction mixture to assay reduced nicotinamide adenine dinucleotide phosphate (NADPH) diaphorase activity, NAD (P)H-cytochrome c reductase activity, and ferredoxin (Fd)-dependent cytochrome c reduction activity . It’s plausible that 5-Thio-D-glucose 6-phosphate diammonium salt could be used in a similar manner.

Chemical Synthesis

Given its chemical structure and reactivity, 5-Thio-D-glucose 6-phosphate diammonium salt can be used as a starting material or intermediate in the synthesis of other chemical compounds .

Mechanism of Action

Target of Action

The primary target of 5-Thio-D-glucose 6-phosphate diammonium salt is myo-inositol 1-phosphate synthetase . This enzyme plays a crucial role in the biosynthesis of inositol, a compound involved in various biological processes including cell signaling, growth, and survival.

Mode of Action

5-Thio-D-glucose 6-phosphate diammonium salt acts as a competitive inhibitor of myo-inositol 1-phosphate synthetase . This means that it competes with the natural substrate of the enzyme for the active site, thereby reducing the enzyme’s activity.

Biochemical Pathways

By inhibiting myo-inositol 1-phosphate synthetase, 5-Thio-D-glucose 6-phosphate diammonium salt disrupts the inositol phosphate metabolism pathway . This can lead to downstream effects such as altered cell signaling and potentially impact various physiological processes.

Result of Action

The inhibition of myo-inositol 1-phosphate synthetase by 5-Thio-D-glucose 6-phosphate diammonium salt can lead to a decrease in the production of inositol and its derivatives . This can affect various cellular processes, including signal transduction, cell growth, and survival.

Safety and Hazards

Future Directions

properties

IUPAC Name |

azane;(3,4,5,6-tetrahydroxythian-2-yl)methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8PS.H3N/c7-3-2(1-14-15(11,12)13)16-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYZTTZIXXEIJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(S1)O)O)O)O)OP(=O)(O)O.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO8PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585281 |

Source

|

| Record name | 6-O-Phosphono-5-thiohexopyranose--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108391-99-7 |

Source

|

| Record name | 6-O-Phosphono-5-thiohexopyranose--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)